molecular formula C15H17F2N5O2S2 B2418197 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide CAS No. 886941-92-0

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2418197
CAS No.: 886941-92-0
M. Wt: 401.45
InChI Key: KRXBSERTCBZTRK-UHFFFAOYSA-N
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Description

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,4-difluoroaniline with chloroacetyl chloride to form N-(2,4-difluorophenyl)acetamide. This intermediate is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of tert-butyl isocyanate to yield the final product .

Industrial Production Methods

the synthesis can be scaled up using standard organic synthesis techniques, including the use of flow microreactor systems for efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the difluorophenyl ring .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its anti-inflammatory and neuroprotective properties.

Mechanism of Action

The mechanism of action of 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. The presence of the tert-butylcarbamoylamino group and the difluorophenyl ring enhances its stability and potential therapeutic applications .

Properties

IUPAC Name

2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N5O2S2/c1-15(2,3)20-12(24)19-13-21-22-14(26-13)25-7-11(23)18-10-5-4-8(16)6-9(10)17/h4-6H,7H2,1-3H3,(H,18,23)(H2,19,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXBSERTCBZTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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